tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
Tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (TBOO) is an organic compound with a unique structure and properties. It is a versatile molecule that can be used in a variety of applications, from drug synthesis to industrial processes. TBOO is a common intermediate in the synthesis of a number of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other compounds, such as dyes, lubricants, and polymers. TBOO is a valuable compound for both research and commercial applications due to its unique properties and structure.
Scientific Research Applications
Supramolecular Arrangements
- The study by Graus et al. (2010) discusses the preparation of derivatives including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, highlighting the relationship between molecular and crystal structures. This research emphasizes the role of substituents in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Conformationally Restricted Pseudopeptides
- Fernandez et al. (2002) synthesized derivatives for use in peptide synthesis as constrained surrogates of Pro-Leu and Gly-Leu dipeptides. Their research contributes to understanding the conformational properties of these tripeptide analogues (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Relative Configuration Analysis
- The work by Guerrero-Alvarez et al. (2004) involves analyzing the relative configuration of various diazaspirodecanes and oxazaspirodecanes using NMR. This study provides insights into the stereochemistry of these compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Spirocycle Synthesis
- The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate by Meyers et al. (2009) provides a pathway to novel compounds, demonstrating the utility of spirocyclic compounds in accessing new chemical spaces (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Absolute Configuration Assignment
- Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of certain tert-butyl substituted compounds, providing crucial information for understanding their stereochemistry (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
properties
IUPAC Name |
tert-butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-5-4-12(8-14)7-13-9(15)6-17-12/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBECQYKUJAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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